N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide
CAS No.: 1396554-82-7
Cat. No.: VC7199730
Molecular Formula: C12H12Cl2N2O2S
Molecular Weight: 319.2
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1396554-82-7 |
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Molecular Formula | C12H12Cl2N2O2S |
Molecular Weight | 319.2 |
IUPAC Name | N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide |
Standard InChI | InChI=1S/C12H12Cl2N2O2S/c13-8-2-1-7(5-9(8)14)15-12(18)10-6-19-4-3-11(17)16-10/h1-2,5,10H,3-4,6H2,(H,15,18)(H,16,17) |
Standard InChI Key | VKDJMMKKYJWREI-UHFFFAOYSA-N |
SMILES | C1CSCC(NC1=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Introduction
Structural Characterization and Molecular Properties
Core Architecture
The molecule consists of a 1,4-thiazepane ring—a seven-membered heterocycle containing one sulfur atom at position 1 and one nitrogen atom at position 4. The 5-oxo moiety denotes a ketone group at the fifth carbon, while the 3-carboxamide group is attached to the third carbon. The amide nitrogen is further substituted with a 3,4-dichlorophenyl ring, introducing hydrophobic and electron-withdrawing characteristics .
Molecular Formula and Weight
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Empirical Formula:
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Molecular Weight: 319.21 g/mol (calculated via atomic mass summation).
Synthetic Pathways and Chemical Reactivity
Key Synthetic Strategies
Patents and chemical databases suggest two primary routes for synthesizing thiazepane carboxamides:
Route 1: Ring-Closing Metathesis
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Precursor Preparation: A diamine or aminothiol is reacted with a carbonyl compound (e.g., ketone or aldehyde) to form a linear intermediate.
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Cyclization: Intramolecular nucleophilic attack or metal-catalyzed cyclization forms the thiazepane ring .
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Amide Coupling: The dichlorophenyl group is introduced via carbodiimide-mediated coupling (e.g., EDCI or HATU) with 3,4-dichloroaniline .
Route 2: Direct Functionalization
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Thiazepane Oxidation: A preformed thiazepane derivative is oxidized at the fifth position using agents like potassium permanganate () or ozone () to introduce the ketone .
Stability and Reactivity
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The 5-oxo group renders the compound susceptible to nucleophilic attack at the carbonyl carbon.
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The 3,4-dichlorophenyl moiety enhances lipophilicity, potentially improving membrane permeability but increasing metabolic stability challenges .
Comparative Analysis with Structural Analogs
Challenges and Future Directions
ADMET Profiling
No experimental data on absorption, distribution, metabolism, excretion, or toxicity (ADMET) are available. Predictive models suggest:
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LogP: ~3.2 (moderate lipophilicity).
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Solubility: Poor aqueous solubility (<0.1 mg/mL at pH 7.4).
Optimization Strategies
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